3-aminobenzo[g]quinoxalin-2(1H)-one
Description
Significance of the Benzo[g]quinoxaline (B1338093) Scaffold in Heterocyclic Chemistry
The benzo[g]quinoxaline scaffold is a fused heterocyclic system composed of a benzene (B151609) ring and a pyrazine (B50134) ring, which itself is fused to another benzene ring. wikipedia.orgmdpi.com This structural arrangement imparts a unique electronic and steric profile, making it a valuable building block in the synthesis of complex organic molecules. Quinoxaline (B1680401) derivatives, in general, are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comontosight.ai The extended conjugation provided by the additional benzene ring in the benzo[g]quinoxaline system can further modulate these properties and introduce new ones, such as photochromism. cdnsciencepub.com The planarity and aromaticity of the scaffold also make it an interesting candidate for materials science applications, including the development of dyes and organic electronics. wikipedia.orgnih.gov
Historical Context of Quinoxaline and Benzo[g]quinoxaline Derivatives in Academic Research
The study of quinoxaline and its derivatives dates back to 1884, with the first synthesis achieved through the condensation of o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. mdpi.com This foundational reaction paved the way for the exploration of a vast chemical space of quinoxaline-based molecules. Over the decades, research has expanded to include various substituted quinoxalines, revealing their utility as pharmaceuticals, dyes, and antibiotics. wikipedia.org The investigation into benzo[g]quinoxaline derivatives is a more recent extension of this field. The synthesis of these larger, more complex structures often involves multi-step reactions, starting from precursors like 2,3-dichloro-1,4-naphthoquinone. nih.gov The development of more efficient synthetic methods, including one-pot procedures and metal-catalyzed cross-coupling reactions, has been a significant focus of modern research, enabling the creation of diverse libraries of benzo[g]quinoxaline derivatives for further study. nih.govorganic-chemistry.orgrsc.org
Scope of Research on 3-aminobenzo[g]quinoxalin-2(1H)-one and Related Architectures
Current research on this compound and its analogs is multifaceted, touching upon medicinal chemistry, synthetic methodology, and materials science. In the pharmaceutical arena, these compounds are investigated for their potential as therapeutic agents, particularly as anticancer agents. mdpi.comontosight.ai The amino and keto functionalities on the quinoxalinone core provide key hydrogen bonding sites and opportunities for further chemical modification to optimize biological activity.
Synthetic chemists are actively developing novel and efficient routes to access these complex heterocyclic systems. organic-chemistry.orgrsc.org This includes the exploration of greener reaction conditions and the use of heterogeneous catalysts to improve sustainability and scalability. nih.gov The direct C-H functionalization of the quinoxalin-2(1H)-one core is a particularly active area, offering a more atom-economical approach to creating diverse derivatives. nih.govresearchgate.netresearchgate.net
From a materials science perspective, the photophysical properties of benzo[g]quinoxaline derivatives are of interest. For instance, some 2,3-diarylbenzo[g]quinoxaline derivatives have been shown to exhibit photochromism, undergoing reversible [4+4]-photocycloaddition reactions, which makes them potential candidates for molecular switches and data storage applications. cdnsciencepub.com The ability to tune the electronic properties through substitution on the benzo[g]quinoxaline scaffold also opens up possibilities for their use in organic electronics.
Table 1: Chemical Compound Information
| Compound Name | CAS Number | Molecular Formula |
| This compound | 924867-36-7 | C12H9N3O |
| Benzo[g]quinoxalin-2(1H)-one | 66367-17-7 | C12H8N2O |
| Quinoxaline | 91-19-0 | C8H6N2 |
| 2,3-dichloro-1,4-naphthoquinone | 117-80-6 | C10H4Cl2O2 |
| 3-(2-aminophenyl)quinoxalin-2(1H)-one | 91658-79-6 | C14H11N3O |
| 2,3-diphenylbenzo[g]quinoxaline (B13131610) | Not Available | C26H18N2 |
| 2,3-dipyridylbenzo[g]quinoxaline | Not Available | C22H14N4 |
Table 2: Research Focus on Quinoxaline Derivatives
| Research Area | Key Findings and Applications | Citations |
| Medicinal Chemistry | Derivatives exhibit a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comontosight.ainih.govresearchgate.net | mdpi.comontosight.ainih.govresearchgate.net |
| Synthetic Chemistry | Development of efficient synthetic routes, including one-pot syntheses, metal-catalyzed cross-couplings, and direct C-H functionalization. nih.govnih.govorganic-chemistry.orgrsc.orgresearchgate.netresearchgate.net | nih.govnih.govorganic-chemistry.orgrsc.orgresearchgate.netresearchgate.net |
| Materials Science | Exploration of photophysical properties like photochromism and potential applications in organic electronics and as dyes. wikipedia.orgcdnsciencepub.comnih.gov | wikipedia.orgcdnsciencepub.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-amino-1H-benzo[g]quinoxalin-2-one |
InChI |
InChI=1S/C12H9N3O/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11/h1-6H,(H2,13,14)(H,15,16) |
InChI Key |
GWHZWPHANZRJDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Benzo G Quinoxalin 2 1h One Derivatives
Classical and Contemporary Synthetic Routes to the Benzo[g]quinoxalin-2(1H)-one Core
The construction of the fundamental benzo[g]quinoxalin-2(1H)-one ring system can be achieved through several synthetic strategies, primarily involving annulation and condensation reactions.
Annulation Reactions for Benzo[g]quinoxaline (B1338093) Formation
Annulation, the formation of a new ring onto a pre-existing one, is a key strategy for synthesizing benzo[g]quinoxaline derivatives. A common approach involves the reaction of ortho-diamines with α-dicarbonyl compounds. For instance, 2,3-diaminonaphthalene (B165487) can be condensed with α-keto acids to form the corresponding benzo[g]quinoxalin-2(1H)-one. tandfonline.comnih.gov
One documented synthesis of a benzo[g]quinoxaline derivative involves the reaction of 2,3-diaminonaphthalene-1,4-dione (B3047323) with various 1,2-diketones to yield annulated quinoxalines. tandfonline.com Another method describes the synthesis of 2,3-diphenylbenzo[g]quinoxaline (B13131610) through the oxidation of an intermediate compound derived from 2,3-diaminonaphthalene. nih.gov
A versatile precursor for these annulation reactions is 2,3-diaminonaphthalene-1,4-dione, which can be reacted with various carboxylic acids or their derivatives to produce naphthoquinone-fused 1H-imidazoles. tandfonline.com These can then potentially be converted to the corresponding quinoxalinone systems.
Condensation Reactions in Quinoxalinone Synthesis
Condensation reactions are a cornerstone of quinoxalinone synthesis. The classical and most direct method involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. rsc.orgnih.gov For the synthesis of benzo[g]quinoxalin-2(1H)-ones, a substituted naphthalene-2,3-diamine would be the analogous starting material.
Modern variations of this reaction often employ catalysts to improve yields and reaction conditions. For example, silica (B1680970) nanoparticles and nano-BF3·SiO2 have been used as efficient catalysts for the condensation of 1,2-diamines with 1,2-diketones. rsc.org Another approach utilizes a tandem nitrosation/cyclization reaction of N-aryl cyanoacetamides with tert-butyl nitrite (B80452) to produce quinoxalin-2-ones. organic-chemistry.org
Furthermore, the reaction of 2-aminobenzamides with α-keto acids in water provides a catalyst-free method for synthesizing quinazolinones, a related class of compounds, suggesting a potential green chemistry approach for benzo[g]quinoxalinone synthesis. organic-chemistry.org
Advanced Functionalization Strategies at the 3-position of Quinoxalin-2(1H)-ones
The functionalization of the C3-position of the quinoxalin-2(1H)-one core is crucial for modulating the biological activity and physical properties of these compounds. Direct C-H functionalization has emerged as a powerful and atom-economical strategy to introduce various substituents at this position. mdpi.com
Direct C-H Functionalization Approaches
Direct C-H functionalization avoids the need for pre-functionalized starting materials, offering a more efficient synthetic route. These methods can be broadly categorized into metal-catalyzed and transition-metal-free approaches.
Transition metal catalysis has been extensively used for the C-H functionalization of heterocycles, including quinoxalin-2(1H)-ones. Metals such as palladium, copper, and rhodium are commonly employed. researchgate.netfrontiersin.org These catalysts can facilitate a variety of transformations, including arylation, alkylation, and amination at the C3-position.
For instance, copper-catalyzed multicomponent reactions have been developed to construct fluorinated indole-quinoxalin-2(1H)-ones. nih.gov Electrophotocatalytic methods using cerium chloride have also been reported for the C-H functionalization of N-heteroarenes, including quinoxalinones, with unactivated alkanes. frontiersin.org
Table 1: Examples of Metal-Catalyzed C-H Functionalization of Quinoxalin-2(1H)-ones
| Catalyst/Reagent System | Functional Group Introduced | Reference |
| CuI / K₂CO₃ | Aryl | organic-chemistry.org |
| CeCl₃·7H₂O / Photoirradiation | Alkyl | frontiersin.org |
| g-C₃N₄ / Visible Light | Acyl, Trifluoromethyl | rsc.org |
This table is for illustrative purposes and may not be exhaustive.
Growing concerns about the cost and toxicity of transition metals have spurred the development of metal-free C-H functionalization methods. rsc.org These approaches often utilize radical-mediated pathways, photoredox catalysis, or electrochemical methods. rsc.orgsioc-journal.cnbohrium.com
A notable example is the direct C-H vinylation of quinoxalin-2(1H)-ones with alkenes under metal-free conditions. frontiersin.org Three-component reactions are also prevalent, such as the K₂S₂O₈-mediated reaction of quinoxalin-2(1H)-ones, unactivated alkenes, and CF₃SO₂Na to yield 3-trifluoroalkylated products. nih.gov Furthermore, visible-light-induced photocatalysis without the need for a transition metal or even a photocatalyst has been reported for the C3-H functionalization of quinoxalinones. sioc-journal.cn Electrochemical methods also provide a green and efficient way to achieve C-H functionalization, as demonstrated by the synthesis of 3-hydroxyalkylquinoxalin-2(1H)-ones from quinoxalin-2(1H)-ones and aldehydes. bohrium.com
Table 2: Examples of Transition-Metal-Free C-H Functionalization of Quinoxalin-2(1H)-ones
| Reagent/Condition | Functional Group Introduced | Reference |
| Alkenes / Metal-free | Vinylated | frontiersin.org |
| K₂S₂O₈ / CF₃SO₂Na | Trifluoroalkylated | nih.gov |
| Visible light / Photocatalyst-free | Various | sioc-journal.cn |
| Electrochemical / Aldehydes | Hydroxyalkyl | bohrium.com |
This table is for illustrative purposes and may not be exhaustive.
Photoinduced C-H Functionalization
The direct functionalization of C-H bonds using visible light has emerged as a powerful and sustainable strategy for modifying quinoxalinone scaffolds. These methods often proceed under mild conditions, avoiding the need for harsh reagents and pre-functionalized starting materials. Photoinduced reactions can be used to forge new carbon-carbon and carbon-heteroatom bonds, primarily at the C3 position of the quinoxalinone ring.
Researchers have successfully employed photocatalysts, such as eosin (B541160) Y and graphitic carbon nitride (g-C₃N₄), to mediate these transformations. mdpi.comresearchgate.net For instance, sunlight has been used in conjunction with recyclable g-C₃N₄ to achieve the C-H sulfenylation of quinoxalin-2(1H)-ones in good to excellent yields under an ambient air atmosphere. semanticscholar.org This heterogeneous catalysis approach is particularly attractive from a green chemistry perspective, as the catalyst can be easily recovered and reused multiple times without significant loss of activity. semanticscholar.org
Visible-light-induced reactions have also been developed for alkylation, arylation, and amination. mdpi.comresearchgate.netbohrium.com In some cases, these transformations can be achieved without an external photocatalyst, relying on the intrinsic photochemical properties of the reactants. researchgate.netrsc.org For example, a divergent synthesis of 3-alkylquinoxalin-2(1H)-ones and quinoxaline-2,3(1H,4H)-diones has been reported using hydrogen peroxide as a green oxidant under visible light, with the reaction outcome controlled by the atmosphere. rsc.org
Table 1: Examples of Photoinduced C-H Functionalization of Quinoxalin-2(1H)-ones
| Reaction Type | Catalyst/Conditions | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Sulfenylation | Sunlight, g-C₃N₄, Air | Quinoxalin-2(1H)-one, Thiophenol | 3-Sulfenylated quinoxalin-2(1H)-one | semanticscholar.org |
| Arylation | Eosin Y, KI, Visible Light | Quinoxalin-2(1H)-one, Arylboronic acid | 3-Arylquinoxalin-2(1H)-one | researchgate.netresearchgate.net |
| Alkylation | Visible Light, H₂O₂ | Quinoxalin-2(1H)-one, Alkyl radical precursor | 3-Alkylquinoxalin-2(1H)-one | rsc.org |
| Amination | Visible Light, TMSN₃ | Quinoxalin-2(1H)-one | 3-Aminoquinoxalin-2(1H)-one | bohrium.com |
| Hydroxylation | Visible Light, g-C₃N₄ | Quinoxalin-2(1H)-one | 3-Hydroxyquinoxalin-2(1H)-one | mdpi.com |
Multi-Component Reactions for Scaffold Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly efficient and atom-economical approach to chemical synthesis. mdpi.com For the benzo[g]quinoxalin-2(1H)-one scaffold, MCRs provide a powerful tool for rapidly generating a library of structurally diverse derivatives. mdpi.comresearchgate.net
These reactions enable the direct introduction of various functional groups at the C3-position. mdpi.com A notable example is the three-component reaction of quinoxalin-2(1H)-ones, an alkene, and a third component that acts as a radical precursor. This strategy has been used to synthesize 3-cyanoalkyl and other 3-alkyl substituted quinoxalinones. mdpi.com For instance, the reaction between a quinoxalin-2(1H)-one, an aryl ethylene, and azobis(alkylcarbonitrile)s, mediated by K₂S₂O₈, yields 3-cyanoalkyl quinoxalin-2(1H)-ones. mdpi.com
Another innovative MCR involves the synthesis of (E)-quinoxalinone oximes from quinoxalin-2(1H)-ones, ketones, and tert-butyl nitrite (TBN). nih.gov This transformation proceeds under mild, transition-metal-free conditions and is believed to combine a Mannich-type reaction with a radical coupling mechanism. nih.gov Such MCRs are highly valued for their operational simplicity and ability to construct complex molecules in a single step, which is beneficial for creating compound libraries for drug discovery. frontiersin.orgexlibrisgroup.com
Table 2: Selected Multi-Component Reactions Involving Quinoxalin-2(1H)-ones
| Reaction Components | Catalyst/Mediator | Product | Key Features | Reference |
|---|---|---|---|---|
| Quinoxalin-2(1H)-one, Ketone, tert-Butyl Nitrite | CH₃SO₃H | (E)-Quinoxalinone oxime | Transition-metal-free, gram-scale synthesis | nih.gov |
| Quinoxalin-2(1H)-one, Azobis(alkylcarbonitrile), Aryl ethylene | K₂S₂O₈ | 3-Cyanoalkyl quinoxalin-2(1H)-one | Introduction of cyanoalkyl groups | mdpi.com |
| Quinoxalin-2(1H)-one, DMSO, Styrene | H₂O₂ | 3-Methylated quinoxalin-2(1H)-one | Metal-free, DMSO as methylating agent | mdpi.com |
| Quinoxalin-2(1H)-one, Alkene, Sulfonyl chloride | 4CzIPN (Photocatalyst) | Sulfone-containing quinoxalin-2(1H)-one | Visible-light-induced, tandem reaction | researchgate.net |
Radical Reactions in Quinoxalinone Synthesis
Radical chemistry has become a cornerstone for the functionalization of quinoxalinone derivatives. Many of the photoinduced and multi-component reactions discussed previously proceed via radical intermediates. researchgate.netbohrium.com The generation of an aryl or alkyl radical, which then adds to the C3 position of the quinoxalin-2(1H)-one ring, is a common mechanistic pathway. researchgate.netresearchgate.net
These radical reactions can be initiated in various ways, including the use of chemical oxidants like potassium persulfate (K₂S₂O₈) or through photoredox catalysis. researchgate.netfrontiersin.org For example, K₂S₂O₈ can mediate the generation of aryl radicals from arylhydrazines, which subsequently couple with quinoxalin-2(1H)-ones to form 3-aryl derivatives under metal-free conditions. researchgate.net The involvement of radicals in these processes is often confirmed through trapping experiments, for instance, using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). researchgate.net
Electrochemical methods also offer a clean way to generate radicals for C-H functionalization. bohrium.com An electrocatalytic approach has been developed to synthesize 3-hydroxyalkylquinoxalin-2(1H)-ones from quinoxalin-2(1H)-ones and aliphatic aldehydes, proceeding through a radical pathway while avoiding stoichiometric chemical oxidants. bohrium.com Furthermore, radical cascade reactions have been designed to create more complex structures, such as the synthesis of SCF₃-containing quinoxalin-2(1H)-one derivatives through the difunctionalization of alkenes. researchgate.net
Green Chemistry Principles in 3-aminobenzo[g]quinoxalin-2(1H)-one Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinoxalinone derivatives to enhance sustainability. mdpi.com Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
The use of water as a reaction solvent is a significant step towards greener synthesis. researchgate.net Visible-light-induced C-H arylation of quinoxalin-2(1H)-ones with arylboronic acids has been successfully demonstrated in water, offering an eco-friendly alternative to traditional organic solvents. researchgate.net Similarly, electrochemical synthesis represents a green approach by replacing chemical oxidants with electricity, thereby reducing waste. bohrium.comrsc.org The electrochemical synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones via cross-dehydrogenative coupling is a prime example of a catalyst- and oxidant-free method. rsc.org
Heterogeneous catalysis, particularly photocatalysis using materials like graphitic carbon nitride (g-C₃N₄), aligns well with green chemistry principles. mdpi.comsemanticscholar.org These catalysts are often metal-free, stable, and easily separable from the reaction mixture, allowing for repeated use. semanticscholar.org The utilization of sunlight as a renewable energy source further enhances the environmental credentials of these synthetic methods. semanticscholar.org Developing syntheses that avoid heavy metal catalysts and harsh reagents not only minimizes environmental impact but also simplifies product purification. researchgate.netfrontiersin.org
Derivatization Strategies and Scaffold Modification
Once the core benzo[g]quinoxalin-2(1H)-one structure is assembled, further derivatization allows for fine-tuning of its properties. These modifications can be performed on the heterocyclic core or on substituents introduced in earlier steps.
A common derivatization strategy involves substitution at the N1-position of the quinoxalinone ring. For example, the nitrogen can be alkylated using reagents like benzyl (B1604629) bromide or dimethyl carbonate under basic conditions. nih.gov This modification is crucial for exploring the structure-activity relationships of these compounds.
Functional groups on substituents can also be transformed. The hydrolysis of an ester group, for instance at the C3-position, to the corresponding carboxylic acid provides a handle for further modifications, such as amide bond formation. nih.gov Direct amidation of methyl esters on the quinoxalinone scaffold has been achieved using various amines, sometimes facilitated by ultrasound or catalysts like Cp₂ZrCl₂. nih.gov
Furthermore, the quinoxalinone core can serve as a precursor for more complex, fused heterocyclic systems. Cyclization reactions of appropriately functionalized quinoxalinones can lead to novel polycyclic structures. researchgate.net For instance, 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one can be reacted with various reagents to yield fused oxadiazole or other heterocyclic rings, expanding the chemical space accessible from this versatile scaffold. researchgate.net
Elucidation of Structure Activity Relationships Sar for Benzo G Quinoxalin 2 1h One Derivatives
The biological activity of benzo[g]quinoxalin-2(1H)-one derivatives is intricately linked to their molecular structure. The strategic placement and nature of substituents on the core scaffold can significantly modulate their pharmacological effects. Research has focused on understanding how modifications at the 3-position, substitutions on the aromatic rings, and the introduction of various linked moieties can enhance or diminish biological responses, particularly anticancer activity.
Impact of Substituents on Biological Activity
The functionalization of the benzo[g]quinoxaline (B1338093) core is a key strategy in medicinal chemistry to fine-tune the therapeutic properties of these compounds. The type, position, and electronic nature of the substituents play a pivotal role in their interaction with biological targets.
Role of the 3-Amino Group and its Chemical Modifications
The 3-aminoquinoxalin-2(1H)-one scaffold is a recognized pharmacophore with significant therapeutic applications. acs.org The amino group at the C3-position is a crucial feature, often involved in key hydrogen bonding interactions with biological targets. Modifications of this group have been explored to optimize activity. For instance, converting the amino group into a hydrazinylcarboxamide or hydrazinylcarbothioamide moiety has been investigated to enhance anticonvulsant activity by providing additional hydrogen bond donor and acceptor sites. researchgate.net
Furthermore, the 3-amino group serves as a versatile synthetic handle for introducing other functionalities. Direct C-H/N-H cross-dehydrogenative coupling is an efficient method for synthesizing various 3-aminoquinoxalin-2(1H)-ones, highlighting the accessibility of this position for creating diverse chemical libraries for biological screening. acs.org The hydrolysis of 2,3-diaminoquinoxaline to yield 3-aminoquinoxalin-2-one further underscores the chemical strategies available to install this key functional group. researchgate.net
Influence of Other Heterocyclic Moieties and Linker Chemistry
Attaching other heterocyclic rings to the quinoxalinone core via different linkers is a common strategy to enhance biological activity and explore new binding interactions.
Urea (B33335) Linkage: A notable SAR study identified that a quinoxaline (B1680401) urea structure with an N-methylpyrazole and an electron-deficient phenyl group was essential for inhibiting TNFα-induced IKKβ-mediated NFκB activity. This highlights the importance of the urea linker in positioning the appended moieties for optimal target engagement. nih.gov
Schiff Base Linkers: The synthesis of Schiff's bases incorporating the quinoxalin-2(1H)-one scaffold has been explored. Among these derivatives, those with aryl groups bearing electron-donating substituents (like 4-OH, 3-OCH3) showed more potent inhibition of the COX-2 enzyme compared to those with electron-withdrawing groups (like 4-COOH). mdpi.com This suggests that the electronic properties of the distal heterocyclic or aryl ring, mediated by the azomethine linker, significantly influence activity.
Acrylamide Moiety: An acrylamide–quinoxaline derivative demonstrated moderate inhibitory activity against tumor cell lines, indicating that this type of linker can also confer valuable anticancer properties. mdpi.com
Effects of Aromatic Ring Substitutions on the Benzo[g]quinoxaline Core
Substitutions on the fused aromatic rings of the benzo[g]quinoxaline system directly impact the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.
Nitration studies on the related quinoxalin-2-ol core show that substitution occurs regioselectively. Depending on the reaction conditions and the directing influence of existing groups (e.g., the hydroxyl at C2 or the nitrogen at N4), nitro groups can be introduced at the 6- or 7-position. nih.gov The introduction of such electron-withdrawing groups can be critical for activity. For example, in a series of quinoxaline urea analogs, an electron-deficient phenyl group was identified as a key element for potent inhibition of IKKβ. nih.gov
In a series of 2,4-disubstituted benzo[g]quinoxaline molecules evaluated for cytotoxicity against the MCF-7 breast cancer cell line, the specific substitution pattern on the aromatic core was found to be a determinant of activity. nih.gov
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of benzo[g]quinoxalin-2(1H)-one derivatives is a critical factor governing their interaction with biological targets. Computational methods and theoretical studies are often employed to understand the preferred spatial arrangement of these molecules and how it relates to their activity.
Density Functional Theory (DFT) calculations have been used to determine the optimized geometries, harmonic vibrational frequencies, and chemical shifts of quinoxaline derivatives. unlp.edu.arsciety.org These studies reveal that the electron distribution is markedly different between the heterocyclic and aromatic portions of the molecule, which plays a key role in predicting reactivity and interaction points. sciety.orgresearchgate.net
Molecular modeling and dynamics simulations have been instrumental in elucidating the binding modes of quinoxalin-2-one derivatives to protein kinases, such as the platelet-derived growth factor-beta receptor (PDGFβR). nih.gov These models have identified crucial interactions between the ligand and hydrophobic pockets within the ATP binding site. The conformation of the substituent region of the quinoxalin-2-one derivative was found to be particularly important for establishing these favorable interactions, providing a structural basis for the observed SAR and guiding further lead optimization. nih.gov
Specific SAR Trends for Observed Biological Activities
Anticancer Activity
The quinoxaline and benzo[g]quinoxaline scaffolds are prevalent in compounds designed as anticancer agents. mdpi.comnih.gov Extensive SAR studies have been conducted to optimize their potency against various cancer cell lines.
For a series of 3-vinyl-quinoxalin-2(1H)-one derivatives designed as FGFR1 inhibitors, several SAR trends were observed:
The presence of a carbonyl group was found to improve activity, likely by forming two hydrogen bonds with the target kinase. nih.gov
Smaller substituents on the side chain of the 3-vinyl-quinoxalin-2(1H)-one were generally more effective than larger, bulkier groups. nih.gov
In another study on quinoxaline–arylfuran derivatives, substitutions on the phenyl ring were found to significantly influence cytotoxicity. Generally, the quinoxaline scaffold was well-tolerated, but large substituents on the appended phenyl ring had a detrimental effect on potency. mdpi.com
The table below summarizes the cytotoxic activity of selected quinoxalin-2(1H)-one derivatives against various cancer cell lines, illustrating key SAR findings.
| Compound ID | Core Structure | R Group at C3 | Cancer Cell Line | IC50 (µM) | Reference |
| 6k | Quinoxalin-2(1H)-one | -(CH2)2-CONH-N=CH-(phenyl) | MCF-7 | 6.93 ± 0.4 | researchgate.net |
| 6k | Quinoxalin-2(1H)-one | -(CH2)2-CONH-N=CH-(phenyl) | HCT-116 | 9.46 ± 0.7 | researchgate.net |
| A5 | 3-vinyl-quinoxalin-2(1H)-one | -C(O)N(CH3)2 | H460 | 4.35 | nih.gov |
| A12 | 3-vinyl-quinoxalin-2(1H)-one | -C(O)N(C2H5)2 | H460 | 4.97 | nih.gov |
| D2 | 3-vinyl-quinoxalin-2(1H)-one | -C(O)OCH3 | H460 | 3.25 | nih.gov |
| QW12 | Quinoxaline | 2-(5-(4-chlorophenyl)furan-2-yl) | HeLa | 76.35% inhibition at 20µM | mdpi.com |
Data presented as IC50 values or percent inhibition at a given concentration.
These findings collectively underscore that the anticancer activity of benzo[g]quinoxalin-2(1H)-one derivatives can be systematically optimized by modifying substituents on the core, altering linker chemistry, and introducing diverse heterocyclic moieties.
Antiviral Activity (e.g., against Hepatitis C Virus)
Quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV). nih.govcapes.gov.br Through the screening of compound libraries, derivatives such as N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide were found to be effective against HCV in vitro. nih.gov Subsequent SAR analyses have provided a deeper understanding of the structural requirements for anti-HCV activity.
Key SAR findings for anti-HCV quinoxalinone derivatives include:
C-3 Position Substitution : The introduction of a hydrogen-bond acceptor, such as an ester or an amide group, at the C-3 position of the quinoxalin-2(1H)-one core is beneficial for antiviral potency. nih.gov Notably, N,N-disubstituted amides were found to be significantly more potent than N-monosubstituted amides. nih.gov
Thiazol-2-amine Moiety : A 4-aryl-substituted thiazol-2-amine moiety attached to the quinoxalinone core is considered optimal for antiviral activity. nih.gov
Aryl Substituents : The electronic properties of substituents on the benzene (B151609) ring of the thiazole-phenyl moiety are critical. The presence of more than one halogen (fluorine or chlorine) or a strong electron-withdrawing group can lead to a dramatic loss of activity. nih.gov
Lactam NH-group : The NH-group within the lactam moiety of the quinoxalinone ring is essential for anti-HCV activity. nih.gov
These SAR studies led to the discovery of highly potent compounds like BH6870, which demonstrated significant anti-HCV potency and a favorable cell safety index. nih.gov In addition to HCV, some 3-aminoquinoxalin-2(1H)-one derivatives have also shown potential against the Epstein-Barr virus (EBV). nih.gov
| Compound | Target | Activity (EC₅₀) | Selectivity Index (SI) |
|---|---|---|---|
| N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)furan-2-carboxamide (Compound 11) | HCV | 1.8 µM | 9.6 |
| 6-(cyclohexyl(methyl)amino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one (Compound 33) | HCV | 1.67 µM | 37.4 |
| 2-(cyclohexyl(methyl)amino)-3-(4-phenylthiazol-2-ylamino)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one (Compound 60) | HCV | 1.19 µM | 9.27 |
| 8-(cyclohexyl(methyl)amino)-7-(4-phenylthiazol-2-ylamino)pyrrolo[1,2-a]quinoxalin-4(5H)-one (Compound 65) | HCV | 1.82 µM | 9.9 |
| 6-(diethylamino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one (Compound 78) | HCV | 1.27 µM | 17.9 |
| BH6870 | HCV | 0.09 µM | >556 |
Enzyme Inhibitory Activity
Derivatives of benzo[g]quinoxalin-2(1H)-one have been investigated as inhibitors of several key enzymes implicated in various diseases.
Protein Kinases : Quinoxalinone derivatives have shown inhibitory activity against several protein kinases involved in cancer progression.
FGFR1 : A series of 3-vinyl-quinoxalin-2(1H)-one derivatives were synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov SAR studies revealed that compounds containing a carbonyl group exhibited better activity, and smaller substituents on the side chain were more effective than larger ones. nih.gov
VEGFR-2 : Several studies have focused on developing quinoxalin-2(1H)-one derivatives as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. researchgate.netrsc.org Compounds such as 11g, 11e, and 11c have been identified as potent inhibitors against multiple cancer cell lines, with good binding patterns observed in molecular docking studies against VEGFR-2. rsc.org
IKKβ : A quinoxaline urea analog, compound 84, was identified as a potent inhibitor of IKKβ phosphorylation, a key step in the NF-κB signaling pathway. nih.gov The SAR for this activity highlighted the importance of the quinoxaline urea moiety, an N-methylpyrazole group, and an electron-deficient phenyl ring for potent inhibition. nih.gov
Cyclooxygenase-2 (COX-2) : Certain quinoxalinone derivatives act as inhibitors of COX-2, an enzyme involved in inflammation and cancer.
For quinoxalinone Schiff's bases, the inhibitory efficiency is enhanced by the introduction of electron-donating groups at the 3- and 4-positions of the aryl moiety. nih.gov Conversely, the presence of halogen substituents reduces the activity. nih.gov
Other novel quinoxaline derivatives have been developed as dual inhibitors of both COX-2 and EGFR, with compounds 4a, 5, 11, and 13 showing the highest potency. nih.gov
Lactate Dehydrogenase A (LDHA) : LDHA is a key enzyme in the anaerobic metabolism of tumor cells and a target for cancer therapy. nih.gov Some new quinoxalinone Schiff's bases have been tested for their ability to inhibit LDHA as part of a strategy to target colorectal cancer. nih.govmdpi.com
α-Glucosidase : This enzyme is a target for managing type 2 diabetes. Phenylisoxazole quinoxalin-2-amine (B120755) hybrids have been synthesized and evaluated as α-glucosidase inhibitors. researchgate.net Among the synthesized compounds, derivative 5h demonstrated the most potent α-glucosidase inhibitory activity. researchgate.net
Anticonvulsant Activity and AMPA Receptor Antagonism
Quinoxalinone derivatives have been explored for their potential as anticonvulsant agents, with a proposed mechanism involving the antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. A series of 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones were designed and synthesized to evaluate this activity. researchgate.net
Molecular docking studies were performed to predict the binding affinity of these compounds towards the AMPA receptor, which helped to rationalize their anticonvulsant effects. The results showed a strong correlation between the calculated binding free energy and the in vivo anticonvulsant activity. researchgate.net Specifically, compounds 14b , 14a , and 13b were identified as having the most promising activity in this series. researchgate.net This suggests that the quinoxalin-2-one skeleton can serve as a valuable template for developing novel AMPA receptor antagonists with potential therapeutic applications in epilepsy.
Antimicrobial Activity
The quinoxalin-2(1H)-one scaffold has been a fruitful source for the development of new antimicrobial agents. Various derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
SAR studies have shown that different substitutions on the quinoxalinone ring system lead to varied antimicrobial profiles:
Substituted quinoxalin-2(1H)-ones have shown broad-spectrum activity. For instance, compound IIIb was found to be highly active against E. coli, while compounds IIIc and IIId were highly active against P. aeruginosa, S. aureus, and the fungus C. albicans. researchgate.net
A series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives incorporating hydrazone and pyrazole (B372694) moieties were synthesized, with several compounds exhibiting significant antibacterial activity with MIC values as low as 0.97 µg/mL. johnshopkins.edu
Symmetrically 2,3-disubstituted quinoxalines generally displayed more significant antibacterial activity compared to asymmetrically substituted ones. nih.gov
The incorporation of styryl groups at the 3-position and alkyl groups at the 1-position has also been shown to confer antimicrobial activity. sapub.org
| Compound Series | Active Compounds | Target Organisms | Key Findings |
|---|---|---|---|
| Substituted quinoxalin-2(1H)-ones | IIIb, IIIc, IIId | E. coli, P. aeruginosa, S. aureus, C. albicans | Demonstrated potent and specific antibacterial and antifungal activities. researchgate.net |
| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | 4a, 7, 8a, 11b, 13, 16 | Various bacterial strains | Showed significant antibacterial activity with MIC values ranging from 0.97–62.5 µg/mL. johnshopkins.edu |
| 2,3-disubstituted quinoxalines | Symmetrically disubstituted derivatives | Bacterial strains | Symmetrical substitution enhances antibacterial potency. nih.gov |
| 1-alkyl-3-styryl-quinoxalin-2(1H)-ones | General series | Microbes | These substitutions confer antimicrobial properties. sapub.org |
Immunomodulatory Activity
Quinoxaline derivatives have also been investigated for their ability to modulate the immune system. This activity is often linked to the inhibition of key signaling pathways involved in immune responses.
IKKβ Inhibition : As mentioned previously, a quinoxaline urea analog (analog 84 ) was identified as a potent inhibitor of IKKβ phosphorylation. nih.gov Since IKKβ is a critical component of the NF-κB signaling cascade, which regulates the expression of numerous genes involved in inflammation and immunity, its inhibition represents a significant mechanism of immunomodulation. nih.gov
General Immunomodulatory Effects : In a study of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives, the compounds were found to act as good immunomodulatory agents, with activity percentages ranging from 82.8% to 142.4%. johnshopkins.edu
These findings suggest that the quinoxalin-2(1H)-one scaffold is a promising starting point for the development of novel agents capable of modulating immune and inflammatory responses, with potential applications in treating autoimmune diseases and other inflammatory conditions.
Mechanistic Investigations of Biological Activities of Benzo G Quinoxalin 2 1h One Derivatives
Modulation of Cellular Signaling Pathways
The anticancer potential of benzo[g]quinoxalin-2(1H)-one derivatives is significantly attributed to their ability to modulate crucial cellular signaling pathways that govern cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer, and compounds that can interfere with these aberrant signals are of great interest in oncology research.
Protein Kinase Inhibition (e.g., FGFR1, EGFR, c-Met)
Protein kinases are a large family of enzymes that play a central role in signal transduction. Their aberrant activation is a common driver of tumorigenesis. Derivatives of quinoxalin-2(1H)-one, a core structure related to benzo[g]quinoxalin-2(1H)-one, have been identified as potent inhibitors of several receptor tyrosine kinases (RTKs).
Fibroblast Growth Factor Receptor 1 (FGFR1): FGFR1 is a validated molecular target in anticancer drug discovery due to its role in cell proliferation, motility, and differentiation. nih.gov A series of 3-vinyl-quinoxalin-2(1H)-one derivatives were synthesized and evaluated for their FGFR1 inhibitory activity. nih.gov Several of these compounds demonstrated potent inhibition of FGFR1, with some exhibiting greater potency than the known inhibitor AZD4547. researchgate.net For instance, compounds 5 , 9 , and 7 from one study were the most potent FGFR1 inhibitors with IC50 values of 0.33 ± 0.01 nM, 0.50 ± 0.04 nM, and 0.85 ± 0.08 nM, respectively. researchgate.net Molecular docking studies provided insights into the interactions between these compounds and the FGFR1 kinase domain. nih.gov
Epidermal Growth Factor Receptor (EGFR): The overexpression of EGFR is linked to the progression of various cancers. mdpi.com Researchers have designed and synthesized quinoxalin-2(1H)-one derivatives as novel EGFR inhibitors. nih.gov A series of 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivatives showed inhibitory activity against EGFR kinase. nih.gov Furthermore, certain quinoxalinone-containing compounds have been identified as promising inhibitors of the drug-resistant EGFR (L858R/T790M/C797S) triple mutant, with IC50 values in the nanomolar range, comparable to the approved drug osimertinib. mdpi.com
c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is implicated in tumor invasion and metastasis. Quinazolinone derivatives, which share a similar heterocyclic core, have been shown to exert antitumor effects by inhibiting c-Met. acs.orgresearchgate.net This suggests that the broader class of quinoxaline-based compounds, including benzo[g]quinoxalin-2(1H)-ones, may also target this pathway.
| Compound/Derivative Series | Target Kinase | Key Findings | IC50 Values |
|---|---|---|---|
| 3-vinyl-quinoxalin-2(1H)-one derivatives | FGFR1 | Showed good-to-excellent potency against four cancer cell lines. nih.gov | Compound 5: 0.33 ± 0.01 nM, Compound 9: 0.50 ± 0.04 nM, Compound 7: 0.85 ± 0.08 nM researchgate.net |
| 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivatives | EGFR | Demonstrated inhibitory activity against EGFR kinase. nih.gov | Data not specified |
| Quinoxalinone-containing compounds (CPD4, CPD15, CPD16, CPD21) | EGFR (L858R/T790M/C797S) | Inhibitory activity at a level comparable to osimertinib. mdpi.com | CPD4: 3.04 ± 1.24 nM, CPD15: 6.50 ± 3.02 nM, CPD16: 10.50 ± 1.10 nM, CPD21: 3.81 ± 1.80 nM mdpi.com |
| Quinazolinone derivatives | c-Met | Exert anti-tumor activity by inhibiting c-Met. researchgate.net | Data not specified |
Phosphatidylinositol-3-kinase (PI3K)/AKT Signaling Pathway Interference
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers.
Research has shown that 3-arylamino-quinoxaline-2-carboxamide derivatives can effectively inhibit the PI3K/AKT/mTOR pathway. nih.gov One of the most potent compounds, N-(3-Aminopropyl)-3-(4-chlorophenyl) amino-quinoxaline-2-carboxamide (6be) , was found to act as a dual inhibitor by down-regulating the levels of PI3K, Akt, p-Akt, and p-mTOR, and by inhibiting the phosphorylation of Akt at both Thr308 and Ser473 residues. nih.gov This inhibition of the PI3K/AKT pathway ultimately leads to the activation of the p53 tumor suppressor pathway. nih.gov Similarly, certain quinazolinone derivatives have been shown to inhibit the ALK/PI3K/AKT signaling pathway, further highlighting the potential of this general scaffold to target this critical cancer-related pathway. acs.orgresearchgate.net
Wnt Signaling Pathway Modulation
The Wnt signaling pathway is essential for embryonic development and adult tissue homeostasis. escholarship.org Its abnormal activation is implicated in the development of numerous cancers. escholarship.orgnih.gov The canonical Wnt pathway is regulated by the stability of β-catenin. nih.gov
Quinoxaline (B1680401) and quinazoline (B50416) derivatives have been reported to interfere with the Wnt signaling pathway. mdpi.com For instance, a quinoxaline moiety, BMD4503-2 , was identified as a small-molecule inhibitor of the LRP5/6-sclerostin interaction, which is a key step in the activation of the Wnt/β-catenin signaling pathway. nih.gov By competitively binding to the LRP5/6 co-receptor, this compound can reverse the downstream effects of Wnt signaling. nih.gov The Wnt pathway can also regulate tumor metabolism through downstream effectors like c-myc and the Akt-mTOR pathway, making it a crucial target for therapeutic intervention. nih.gov
Enzyme Active Site Interactions
The biological activity of benzo[g]quinoxalin-2(1H)-one derivatives is underpinned by their specific interactions with the active sites of their target enzymes. Molecular docking studies have been instrumental in elucidating these interactions.
For example, in the case of FGFR1 inhibition by 3-vinyl-quinoxalin-2(1H)-one derivatives, molecular docking revealed that the presence of a carbonyl group was beneficial for activity, likely due to the formation of two hydrogen bonds with the FGFR1 kinase active site. nih.gov Similarly, molecular docking of quinazolinone-1,2,3-triazole-acetamide conjugates with α-glucosidase confirmed the binding interactions of these molecules within the enzyme's active site, explaining their inhibitory effects. nih.gov
In the context of topoisomerase inhibition, docking studies of nih.govnih.govnih.govtriazolo[4,3-a]quinoxalines showed that the presence of a hydrogen bond acceptor in the chromophore, a substituted distal phenyl moiety, and extended linkers enabled these derivatives to act as effective DNA binders. nih.gov The pyrazoline moiety, in particular, was found to form six hydrogen bonds, enhancing the affinity for the DNA active site. nih.gov
DNA Intercalation and Topoisomerase Inhibition
Topoisomerases are vital enzymes that manage the topology of DNA and are essential for DNA replication and transcription. wikipedia.org Inhibitors of these enzymes can be effective anticancer agents by inducing DNA damage and subsequent cell death. wikipedia.org
Benzo[g]quinoxaline (B1338093) derivatives are considered chromophore-modified analogs of the potent anticancer agent mitoxantrone (B413) and have shown promise as DNA intercalators and topoisomerase II inhibitors. nih.gov Compounds with three to four fused rings, a characteristic of the benzo[g]quinoxaline scaffold, are often optimal for intercalation into human DNA. nih.gov
A series of 2,4-disubstituted benzo[g]quinoxaline molecules were synthesized, and their topoisomerase IIβ inhibitory activity was evaluated. nih.govmdpi.com Compound 3 in one such study exhibited potent inhibitory activity against topoisomerase IIβ at a submicromolar concentration. nih.govmdpi.com Other quinoxaline derivatives, such as nih.govnih.govnih.govtriazolo[4,3-a]quinoxalines, have also been developed as DNA intercalators and topoisomerase II inhibitors. nih.gov The most potent of these derivatives, 7e , showed strong DNA intercalation with an IC50 value of 31.24 µM, comparable to doxorubicin. nih.gov
| Compound/Derivative Series | Target | Activity | IC50 Values |
|---|---|---|---|
| Compound 3 (2,4-disubstituted-benzo[g]quinoxaline) | Topoisomerase IIβ | Potent inhibitory activity. nih.govmdpi.com | Submicromolar concentration nih.govmdpi.com |
| nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives (7e, 6e, 7b, 7g) | DNA Intercalation | Excellent to very good DNA binders. nih.gov | 7e: 31.24 µM, 6e: 38.00 µM, 7b: 32.49 µM, 7g: 36.50 µM nih.gov |
Apoptosis Induction and Regulation of Apoptotic Proteins (e.g., Bax, Bcl2)
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Benzo[g]quinoxalin-2(1H)-one derivatives have been shown to be potent inducers of apoptosis.
The mechanism of apoptosis induction often involves the modulation of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. A high Bax/Bcl-2 ratio is a key trigger for the mitochondrial pathway of apoptosis.
Studies on 2,4-disubstituted-benzo[g]quinoxaline derivatives revealed that they induce apoptosis by activating Bax and downregulating Bcl-2. mdpi.com Similarly, indeno[1,2-b]quinoxaline derivatives were found to induce apoptosis through the downregulation of Bcl-2 and the upregulation of Bax and caspase-3. nih.gov One of the most promising compounds from this series, compound 3 , was shown to be a potent inducer of apoptosis. nih.gov Other research on related quinoxaline and pyrazine (B50134) derivatives has confirmed that these scaffolds can induce apoptosis by increasing the expression of Bax and decreasing the expression of Bcl-2. nih.govrjraap.com
| Compound/Derivative Series | Effect on Apoptotic Proteins | Outcome |
|---|---|---|
| 2,4-disubstituted-benzo[g]quinoxaline derivatives | Activation of Bax, downregulation of Bcl-2. mdpi.com | Induction of apoptosis. mdpi.com |
| Indeno[1,2-b]quinoxaline derivatives | Upregulation of Bax and caspase-3, downregulation of Bcl-2. nih.gov | Induction of apoptosis. nih.gov |
| 3-NC (a 4-aryl-4H-chromene derivative) | Upregulation of Bax, downregulation of Bcl-2. nih.gov | Induction of apoptosis in various cancer cell lines. nih.gov |
| 2-mOPP (a pyrazine derivative) | Increased Bax expression, decreased Bcl-2 expression. rjraap.com | Induction of apoptosis in leukemia cells. rjraap.com |
Other Proposed Molecular Mechanisms Underlying Bioactivity
Beyond the well-established mechanisms of action, research into the biological activities of benzo[g]quinoxalin-2(1H)-one derivatives has uncovered a range of other proposed molecular targets and pathways. These investigations highlight the diverse pharmacological potential of this class of compounds, extending to roles in cancer, inflammation, and neurological processes.
One significant area of investigation has been the ability of these derivatives to function as enzyme inhibitors. For instance, certain 2,4-disubstituted benzo[g]quinoxaline derivatives have been identified as potent inhibitors of topoisomerase IIβ, an enzyme crucial for DNA replication and chromosome organization. nih.gov This inhibition represents a key mechanism for inducing cancer cell death. nih.gov Specifically, the compound 2-(4-Chlorophenyl)benzo[g]quinoxaline has demonstrated notable inhibitory activity against this enzyme. nih.gov
Derivatives of the broader quinoxalinone class have also been explored for their effects on various protein kinases involved in cell signaling pathways critical to cancer development. While some quinoxaline derivatives have shown weak inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, others have been successfully designed as potent and selective inhibitors of other kinases. mdpi.com For example, a series of 3,4-dihydroquinoxalin-2(1H)-one derivatives were developed as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family implicated in neurodegenerative diseases and other conditions. bohrium.com Furthermore, novel quinoxaline derivatives have been synthesized that exhibit dual inhibitory activity against both the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), two important targets in cancer and inflammation. rsc.org
Another proposed mechanism of action for benzo[g]quinoxalin-2(1H)-one derivatives is the disruption of the cellular cytoskeleton. A tetrahydrobenzo[g]quinoxaline-2-one derivative has been shown to suppress tubulin polymerization, a process essential for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. ekb.eg
The versatility of the quinoxalinone scaffold is further demonstrated by its application in modulating receptor activity. Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives, which are structurally related to the benzo[g]quinoxalin-2(1H)-one core, have been identified as modulators of opioid receptors. acs.org This finding opens up avenues for the development of novel therapeutics for pain management and other neurological disorders. Additionally, a related quinazolinone derivative has been shown to inhibit the ALK/PI3K/AKT signaling pathway, a critical cascade for cell growth and survival, particularly in lung cancer. nih.gov
The following table summarizes the inhibitory activities of selected benzo[g]quinoxalin-2(1H)-one and related quinoxalinone derivatives against various molecular targets.
| Compound/Derivative Class | Target | Activity |
| 2-(4-Chlorophenyl)benzo[g]quinoxaline | Topoisomerase IIβ | IC₅₀ = 2.89 µM nih.gov |
| Quinoxaline derivatives | VEGFR-2 | Weak inhibition mdpi.com |
| 3,4-dihydroquinoxalin-2(1H)-one derivatives | c-Jun N-terminal kinase 3 (JNK3) | Selective inhibition bohrium.com |
| Novel quinoxaline derivatives | EGFR | IC₅₀ = 0.3 - 0.9 µM rsc.org |
| Novel quinoxaline derivatives | COX-2 | IC₅₀ = 0.46 - 1.17 µM rsc.org |
| Tetrahydrobenzo[g]quinoxaline-2-one derivative | Tubulin Polymerization | Suppression ekb.eg |
| Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives | Opioid Receptors | EC₅₀ < 5 µM (antagonistic effect) acs.org |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | ALK/PI3K/AKT Pathway | Inhibition nih.gov |
Computational and Theoretical Studies on 3 Aminobenzo G Quinoxalin 2 1h One
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-aminobenzo[g]quinoxalin-2(1H)-one and its derivatives, docking simulations are crucial for predicting their potential as therapeutic agents by modeling their interactions with biological targets, such as protein kinases.
Research on the quinoxalin-2(1H)-one scaffold has demonstrated its potential as a versatile inhibitor for various protein kinases, particularly in the context of cancer therapy. rsc.orgnih.gov Docking studies have been instrumental in identifying key binding modes and structure-activity relationships. For instance, derivatives of quinoxalin-2(1H)-one have been designed and docked as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. rsc.orgnih.govekb.egnih.gov These simulations reveal that the quinoxalinone core can form critical hydrogen bonds with amino acid residues in the kinase hinge region of the ATP-binding site. dovepress.com
Key interactions often involve the N1-H and the C2-carbonyl oxygen of the quinoxalinone ring. For example, in the active site of VEGFR-2, these groups can form hydrogen bonds with the backbone of key residues like Cys919 and Asp1046. ekb.eg The amino group at the C3 position, as in this compound, can provide an additional hydrogen bond donor/acceptor site, potentially enhancing binding affinity and selectivity. The extended benzo[g] fusion would be expected to engage in hydrophobic or π-stacking interactions within the binding pocket.
Similarly, docking studies have explored quinoxalin-2(1H)-one derivatives as inhibitors for other targets, including other tyrosine kinases and EGFR mutants. nih.govmdpi.com In all cases, the computational models help rationalize the observed biological activity and guide the synthesis of more potent and selective inhibitors. nih.gov
| Target Protein | Derivative Type | Predicted Binding Interactions & Key Residues | Reference |
| VEGFR-2 | Quinoxalin-2(1H)-one based | Hydrogen bonds with hinge region residues (e.g., Cys919, Asp1046). | rsc.orgekb.egnih.gov |
| Tyrosine Kinases (general) | Quinoxalin-2(1H)-one based | Interaction with the ATP-binding site. | nih.gov |
| FGFR1 | 3-vinyl-quinoxalin-2(1H)-one | Hydrogen bonds with hinge region (e.g., Ala564). | dovepress.com |
| EGFR (L858R/T790M/C797S) | Quinoxalinone derivatives | Binding energy predicted to be comparable to known inhibitors like osimertinib. | mdpi.com |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic properties and reactivity of molecules. derpharmachemica.com These methods are used to calculate optimized geometries, electronic structures, and various molecular properties. jmaterenvironsci.com
Electronic Structure Analysis
The electronic structure of a molecule is described by the distribution of its electrons. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
HOMO-LUMO Analysis: The HOMO and LUMO are known as the frontier molecular orbitals. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and charge transfer possibilities within the molecule. jmaterenvironsci.com For quinoxaline (B1680401) derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, including the fused benzene (B151609) ring and the amino group, while the LUMO is often localized on the electron-deficient pyrazine (B50134) ring system. frontiersin.orgd-nb.info The introduction of an amino group at C3 and the extended conjugation from the benzo[g] fusion are expected to raise the HOMO energy and lower the LUMO energy, thereby reducing the energy gap and increasing reactivity compared to the unsubstituted quinoxalin-2(1H)-one. medjchem.com
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It helps to identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. derpharmachemica.com In quinoxalin-2(1H)-one derivatives, the most negative potential is typically located around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. The NH protons and aromatic protons exhibit positive potential. The MEP provides a clear rationale for the intermolecular interactions observed in molecular docking simulations. jmaterenvironsci.com
| Property | Description | Relevance to this compound | Reference |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | High energy indicates susceptibility to electrophilic attack. | jmaterenvironsci.comresearchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Low energy indicates susceptibility to nucleophilic attack. | jmaterenvironsci.comresearchgate.net |
| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. | researchgate.netresearchgate.net |
| Molecular Electrostatic Potential (MEP) | 3D map of electron density; identifies nucleophilic and electrophilic sites. | Predicts sites for non-covalent interactions (e.g., H-bonding) and chemical reactions. | derpharmachemica.comuni-muenchen.de |
Reactivity Predictions
DFT calculations can predict the most likely sites for chemical reactions. The MEP map provides a qualitative prediction of reactivity. derpharmachemica.com For a more quantitative analysis, Fukui functions and local softness indices are calculated. These "reactivity descriptors" identify which atoms in a molecule have the greatest tendency to accept or donate electrons. For quinoxalin-2(1H)-one, computational studies consistently show that the C3 position is highly susceptible to electrophilic attack and radical addition, which is confirmed by a wealth of experimental evidence showing that this site is readily functionalized. derpharmachemica.comrsc.orgmdpi.com The electron-donating amino group at the C3 position in this compound would further activate the quinoxaline ring system, although it might also direct reactivity towards the amino group itself under certain conditions.
In Silico Mechanistic Insights for Synthetic Transformations
Computational chemistry is invaluable for elucidating the mechanisms of complex organic reactions. Many synthetic routes targeting the C3 position of the quinoxalin-2(1H)-one core proceed via radical intermediates. While often proposed based on experimental evidence (like the quenching of the reaction by radical scavengers), computational studies can provide quantitative support for these pathways.
For example, the direct C-H functionalization of quinoxalin-2(1H)-ones with various partners, such as alkenes, is a powerful synthetic strategy. mdpi.comfrontiersin.org Plausible mechanisms suggest the initial formation of a radical species which then adds to the C3 position of the quinoxalinone ring. frontiersin.org A subsequent single-electron transfer (SET) and deprotonation step yield the final product. frontiersin.org DFT calculations can be used to model the energies of the proposed intermediates and transition states, helping to validate the proposed reaction pathway over other possibilities. nih.gov Recent studies have explored copper-catalyzed difunctionalization reactions, where DFT calculations were essential to confirm that the reaction proceeds through a radical pathway. nih.gov
Conformational Landscape Analysis
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. acs.org For a molecule like this compound, which has rotatable bonds (e.g., the C3-NH2 bond), multiple conformations may exist.
A conformational search can be performed computationally by systematically rotating the key dihedral angles and calculating the energy of each resulting structure using methods like DFT. ekb.egsci-hub.se The results are often visualized as a Potential Energy Surface (PES), where the low-energy regions correspond to stable conformers. ekb.eg
For this compound, key considerations would include the orientation of the amino group relative to the quinoxaline ring and potential intramolecular hydrogen bonding between the amino protons and the adjacent carbonyl oxygen. The planarity of the fused ring system is another important factor. jmaterenvironsci.com While the core benzo[g]quinoxaline (B1338093) ring is largely planar, substituents can cause minor puckering. jmaterenvironsci.com Identifying the lowest energy conformer is critical, as it is the most populated state and its geometry is the correct one to use for subsequent molecular docking and electronic structure calculations. x-mol.com
| Rotatable Bond | Dihedral Angle | Potential Conformations | Computational Method |
| C2=C3-N-H | Torsion angle defining amino group orientation | Planar (intramolecular H-bond) vs. out-of-plane | DFT geometry optimization |
| N1-C(Ar)-C(Ar)-C(Ar) | Dihedral angles within the fused rings | Defines ring planarity/puckering | DFT geometry optimization |
| C3-N bond | Rotation around the C-N single bond | Staggered vs. eclipsed orientations of H atoms | Potential Energy Surface (PES) scan |
Advanced Characterization Techniques in Benzo G Quinoxalin 2 1h One Research
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic techniques are fundamental tools for elucidating the molecular structure of chemical compounds. For a molecule like 3-aminobenzo[g]quinoxalin-2(1H)-one, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the carbon-hydrogen framework.
¹H NMR: This technique would identify the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the benzo[g]quinoxaline (B1338093) core and a characteristic signal for the amino (-NH₂) group protons. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: This analysis would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon (C=O) of the lactam ring and the carbons of the fused aromatic system.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. For this compound, the IR spectrum would be expected to display characteristic absorption bands:
N-H stretching vibrations from the primary amine (-NH₂) and the secondary amide (N-H) groups, typically appearing in the region of 3300-3500 cm⁻¹.
A strong absorption band for the carbonyl (C=O) group of the lactam ring, expected around 1650-1680 cm⁻¹.
C=N and C=C stretching vibrations from the quinoxaline (B1680401) ring system in the 1500-1620 cm⁻¹ region.
C-N stretching vibrations.
Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure of a molecule by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound by providing a highly accurate mass-to-charge ratio.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's structure and stereochemistry.
To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed. The analysis yields detailed structural information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.
Unit cell dimensions: The parameters of the basic repeating unit of the crystal lattice.
Space group: The description of the symmetry of the crystal.
Intermolecular interactions: Information on how the molecules pack together in the crystal, including potential hydrogen bonding involving the amino and amide groups.
This technique would unambiguously confirm the connectivity of the atoms and the planar structure of the benzo[g]quinoxaline ring system.
Future Directions and Research Gaps in 3 Aminobenzo G Quinoxalin 2 1h One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Current methods for synthesizing 3-aminobenzo[g]quinoxalin-2(1H)-one and its derivatives often involve multiple steps, harsh conditions, and costly materials, leading to considerable chemical waste. researchgate.net A primary focus for future research is the creation of more efficient, economical, and environmentally friendly synthetic strategies. The development of one-pot or tandem reactions, which would allow for the synthesis of the this compound core from basic starting materials in a single process, would greatly enhance efficiency and minimize waste. nih.gov
Recent advancements have highlighted the potential of green chemistry in this area. For instance, catalyst-free reactions using water as a solvent have been developed for the synthesis of quinoxalinones. organic-chemistry.org Additionally, ultrasonication-assisted synthesis has been shown to be an effective and flexible method for producing a variety of related compounds without the need for a catalyst. researchgate.net Electrochemical synthesis is another emerging green method that offers a sustainable approach to functionalizing quinoxalinones. sioc-journal.cn
Future research should continue to explore these sustainable avenues, including the use of safer solvents, microwave-assisted synthesis, and the development of reusable catalysts to further reduce the environmental impact of synthesis. researchgate.netsapub.org
Table 1: Comparison of Synthetic Methodologies for this compound
| Feature | Conventional Synthesis | Future Sustainable Synthesis |
| Starting Materials | Often requires complex, pre-functionalized precursors. ontosight.ai | Utilizes simple, readily available starting materials. nih.gov |
| Solvents | Frequently employs hazardous organic solvents. | Prefers green solvents like water and ethanol, or solvent-free conditions. organic-chemistry.org |
| Catalysts | May use stoichiometric reagents or expensive catalysts. | Focuses on reusable heterogeneous catalysts, organocatalysts, and biocatalysts. sapub.org |
| Energy Input | Typically involves high temperatures and long reaction times. | Employs energy-efficient methods like microwave irradiation and ultrasonication. researchgate.netsapub.org |
| Waste Generation | Can produce significant amounts of by-products and solvent waste. | Aims for atom-economical reactions with minimal waste. nih.gov |
| Number of Steps | Often involves multi-step procedures. ontosight.ai | Prioritizes one-pot or tandem reactions. nih.gov |
Exploration of Undiscovered Biological Activities and Target Identification
While early research has indicated the potential of this compound derivatives as kinase inhibitors, a wide array of other biological activities remains to be investigated. ontosight.ai A comprehensive and systematic screening approach is essential to uncover the full therapeutic potential of this chemical family. Quinoxaline (B1680401) derivatives have shown a broad spectrum of biological activities, including anticancer, anti-HIV, antimalarial, and antimicrobial properties. nih.govresearchgate.net
Future work should involve high-throughput screening of a diverse library of this compound analogs against a wide range of biological targets. nih.gov This should encompass assays for various therapeutic areas. For compounds that show promise, identifying their specific molecular targets is a critical subsequent step. Techniques like affinity chromatography and activity-based protein profiling can help elucidate their mechanisms of action.
Table 2: Potential Unexplored Biological Targets for this compound
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Proteases, Phosphatases, Histone Deacetylases (HDACs) mdpi.com | Cancer, Infectious Diseases, Inflammation |
| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Neurological Disorders, Metabolic Diseases |
| Ion Channels | Sodium Channels, Calcium Channels | Cardiovascular Diseases, Neurological Disorders |
| Nuclear Receptors | Estrogen Receptors, Androgen Receptors | Cancer, Metabolic Diseases |
Advanced Computational Modeling and Rational Drug Design
Computational methods provide a powerful and efficient way to expedite the drug discovery process. nih.gov The integration of in silico techniques with experimental research can guide the design of new this compound derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. mdpi.com
Key areas for future computational research include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of new analogs and identify key structural features for potency and selectivity. nih.gov
Molecular Docking and Dynamics: Molecular docking can predict how these compounds bind to their biological targets, and molecular dynamics simulations can provide insights into the stability of these interactions. nih.govnih.gov
Pharmacophore Modeling: Creating pharmacophore models based on known active compounds can aid in the virtual screening of large compound libraries to find new potential drug candidates. nih.gov
ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of compounds, helping to prioritize those with favorable drug-like properties for further testing. ekb.eg
Integration with Modern Chemical Biology Techniques
The field of chemical biology offers powerful tools for investigating biological systems. pressbooks.pub Applying these techniques to this compound can offer deep insights into its mechanism of action and aid in the creation of novel research tools.
Key opportunities include:
Development of Chemical Probes: Synthesizing tagged versions of this compound, for example with fluorescent dyes or biotin, would allow them to be used as chemical probes to identify and validate targets and to visualize their location within cells.
Target Engagement Assays: Creating assays to directly measure the binding of this compound to its target proteins in living cells is vital for understanding its cellular activity and for optimizing its effectiveness.
Mechanism of Action Studies: Using techniques such as proteomics, transcriptomics, and metabolomics to analyze the cellular response to treatment can help to map out its downstream effects and identify any off-target interactions.
By addressing these research gaps and pursuing these future directions, the scientific community can unlock the full therapeutic and scientific potential of the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 3-aminobenzo[g]quinoxalin-2(1H)-one derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: Synthesis typically involves cyclization of 2,3-diaminonaphthalene with α-keto acids or esters under acidic or biocatalytic conditions (e.g., sulfuric acid or enzyme-mediated reactions) . For example, derivatives like 3-ethylbenzo[g]quinoxalin-2(1H)-one are synthesized via condensation with 2,3-diaminonaphthalene in the presence of a biocatalyst . Optimization strategies include:
- Catalyst selection : Use of K₂S₂O₈ as an oxidant enhances regioselectivity in C3-H functionalization .
- Solvent and temperature : Acetic anhydride/pyridine mixtures facilitate cyclization at 80–100°C .
- Substituent effects : Electron-withdrawing groups on the quinoxalinone core improve reaction efficiency in photoredox-mediated trifluoroalkylation .
Table 1: Representative Yields Under Different Conditions
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄ | 65–78 | |
| Photoredox | 4CzIPN | 72–89 |
Q. How are the antibacterial activities of quinoxalinone derivatives evaluated, and what methodological standards ensure reproducibility?
- Methodological Answer: Antibacterial assays follow Clinical and Laboratory Standards Institute (CLSI) guidelines using in vitro microdilution methods. Key steps include:
- Reference standards : Ofloxacin (for bacteria) and amphotericin B (for fungi) are used as positive controls .
- MIC/MBC determination : Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are measured via serial dilution in Mueller-Hinton broth. For example, derivatives with morpholinosulfonyl groups show MICs of 0.97–62.5 µg/mL against S. aureus .
- Strain selection : Include multidrug-resistant (MDR) strains (e.g., methicillin-resistant S. aureus) to assess broad-spectrum efficacy .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of visible-light-promoted C3-H functionalization in quinoxalin-2(1H)-ones?
- Methodological Answer: Photocatalytic pathways involve radical intermediates. For example:
- Eosin Y-mediated acylation : Under blue light, eosin Y generates an acyl radical from aldehydes via hydrogen atom transfer (HAT). The radical adds to the electron-deficient C3 position of the quinoxalinone, followed by oxidative deprotonation .
- Trifluoroalkylation : CF₃SO₂Na reacts with alkenes under 4CzIPN photocatalysis, forming trifluoroalkyl radicals that couple regioselectively at C3 .
Key factors: - Electron density : The C3 position is more electrophilic due to conjugation with the carbonyl group.
- Steric effects : N1-substituents (e.g., methyl, allyl) do not hinder C3 reactivity .
Q. How can structural misassignments in quinoxalinone derivatives be resolved during synthesis?
- Methodological Answer: Misassignments often arise from ambiguous NMR data or unexpected rearrangement products. Resolution strategies include:
- X-ray crystallography : Definitive structural confirmation, as demonstrated for 1-(1H-indazol-3-yl)-1H-benzimidazol-2(3H)-one, which was initially misassigned as a spiro-quinoxalinone .
- Tandem MS/MS : Fragmentation patterns differentiate regioisomers (e.g., SYN vs. ANTI products in dihydroquinoxalinones) .
- Control experiments : Replicate reactions under varying conditions (e.g., acid catalysis vs. thermal cyclization) to isolate intermediates .
Q. What design principles enhance the multifunctionality of quinoxalinone-based aldose reductase inhibitors (ALR2)?
- Methodological Answer: Structure-activity relationship (SAR) studies highlight:
- Phenolic groups : Improve antioxidant activity (e.g., 8d exhibits Trolox-equivalent radical scavenging) .
- C3 substituents : Styryl or trifluoromethyl groups increase ALR2 binding affinity (IC₅₀ = 0.032–0.468 µM) .
- N1 modifications : Acetic acid side chains enhance solubility and target engagement .
Table 2: Key ALR2 Inhibitors
| Compound | IC₅₀ (µM) | Antioxidant Activity |
|---|---|---|
| 6e | 0.032 | Moderate |
| 8d | 0.145 | High (Trolox-like) |
Data Contradiction Analysis
Q. How can conflicting reports on the antibacterial efficacy of quinoxalinone derivatives be reconciled?
- Methodological Answer: Discrepancies often stem from variations in:
- Assay conditions : Broth microdilution vs. agar diffusion methods yield different MIC values .
- Bacterial strains : Activity against E. coli may vary due to efflux pump expression .
- Compound purity : Impurities from incomplete cyclization (e.g., residual oxazolidinones) can skew results .
Standardization recommendations: - Use CLSI-recommended media and inoculum sizes.
- Validate purity via HPLC (>95%) before testing .
Methodological Innovations
Q. What novel catalytic systems enable transition-metal-free C3-H alkylation of quinoxalinones?
- Methodological Answer: Recent advances include:
- Visible-light photoredox : Eosin Y or 4CzIPN catalyzes decarboxylative alkylation using alkyl-NHP esters without metals .
- HAT catalysis : Dithiocarbamate anions activate benzyl halides for C3 benzylation under visible light .
Advantages: - Avoids costly transition metals (e.g., Pd, Cu).
- Tolerates sensitive functional groups (e.g., nitro, sulfonyl) .
Structural and Computational Studies
Q. How do computational models aid in predicting the bioactivity of quinoxalinone derivatives?
- Methodological Answer: Molecular docking and QSAR studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
